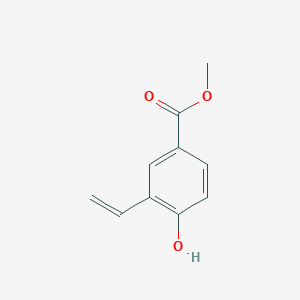

Methyl 4-hydroxy-3-vinylbenzoate

Description

Properties

Molecular Formula |

C10H10O3 |

|---|---|

Molecular Weight |

178.18 g/mol |

IUPAC Name |

methyl 3-ethenyl-4-hydroxybenzoate |

InChI |

InChI=1S/C10H10O3/c1-3-7-6-8(10(12)13-2)4-5-9(7)11/h3-6,11H,1H2,2H3 |

InChI Key |

MVHCCGXRYAJZHE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)O)C=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 4-hydroxy-3-vinylbenzoate with structurally related methyl esters of benzoic acid derivatives:

Key Comparative Insights

Polarity and Solubility

- Hydroxyl Groups: Methyl 4-hydroxybenzoate (paraben) and this compound have hydroxyl groups that enhance water solubility compared to non-hydroxylated analogs like Methyl 4-vinylbenzoate. However, the vinyl group in the latter reduces polarity, making it more soluble in organic solvents .

- Methoxy vs. Vinyl : Methyl vanillate (4-hydroxy-3-methoxy) has higher solubility in polar solvents than this compound due to the electron-donating methoxy group, which stabilizes the aromatic ring .

Crystallography and Hydrogen Bonding

- Methyl 4-bromo-3-hydroxybenzoate forms infinite helical chains via O-H⋯O hydrogen bonds between hydroxyl and carbonyl groups . Similarly, the hydroxyl group in this compound may facilitate crystal packing, though steric hindrance from the vinyl group could alter this behavior.

Research Findings and Data

- Gas Chromatography: Methyl esters like sandaracopimaric acid methyl ester () show distinct retention times based on substituents. This compound would likely elute later than non-polar analogs due to hydroxyl-induced polarity .

- Thermal Stability : Methyl esters with electron-withdrawing groups (e.g., bromo in ) exhibit lower thermal stability. The vinyl group in this compound may similarly reduce stability compared to methylparaben .

Preparation Methods

Palladium-Catalyzed Hydroesterification

The primary method for synthesizing this compound involves a palladium-catalyzed hydroesterification reaction. This two-step protocol, adapted from recent advances in regioselective alkene functionalization, employs carbon monoxide (CO) and methanol to introduce both the ester and vinyl groups.

Step 1: Silyl Formate Preparation

Polymethylhydrosiloxane (PMHS) reacts with CO₂ in the presence of a palladium catalyst (e.g., Pd(acac)₂ or Pd(OAc)₂) and the ligand dtbpx (1,2-bis(di-tert-butylphosphino)ethane) to generate a silyl formate intermediate. This step occurs under a CO₂ atmosphere at elevated temperatures (60–100 °C), leveraging the synergistic effects of the palladium complex and Brønsted acid additives (e.g., para-toluenesulfonic acid, PTSA).

Step 2: Hydroesterification of Allylphenol

In the second step, allylphenol undergoes hydroesterification with the silyl formate intermediate. The reaction is conducted in anhydrous methanol at 100 °C for 16–24 hours, with Pd(OAc)₂ (2.5 mol%) and dtbpx (10 mol%) facilitating the regioselective addition of the methoxycarbonyl group to the terminal position of the vinyl moiety. The process achieves a 78% isolated yield of this compound as a light yellowish solid.

Key Reaction Parameters:

-

Catalyst System : Pd(OAc)₂/dtbpX/PTSA.

-

Temperature : 100 °C.

-

Solvent : Methanol.

-

Yield : 78%.

Alternative Esterification Approaches

While direct esterification of 4-hydroxy-3-vinylbenzoic acid is theoretically viable, practical challenges such as acid sensitivity and competing side reactions (e.g., decarboxylation) limit its utility. However, analogous esterification strategies for related compounds provide insights into optimizing conditions for this compound:

Example: Methyl 4-Vinylbenzoate Synthesis

In a reported procedure, 4-vinylbenzoic acid (30 mmol) is refluxed in methanol with concentrated H₂SO₄ (2 mL) for 24 hours. After workup, methyl 4-vinylbenzoate is obtained in 78% yield. Although this method lacks the hydroxyl group at the 3-position, it demonstrates the feasibility of acid-catalyzed esterification for vinyl-substituted benzoates. Adapting this approach to 4-hydroxy-3-vinylbenzoic acid would require protective group strategies to prevent hydroxyl group oxidation or undesired side reactions.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of this compound is confirmed by ¹H and ¹³C NMR spectroscopy:

¹H NMR (400 MHz, CDCl₃):

-

δ 8.13 (d, J = 1.5 Hz, 1H, aromatic H-2).

-

δ 7.82 (dd, J = 8.4, 1.9 Hz, 1H, aromatic H-6).

-

δ 7.16 (d, J = 2.4 Hz, 1H, aromatic H-5).

-

δ 6.97 (dd, J = 17.7, 11.2 Hz, 1H, vinyl CH₂).

-

δ 6.89 (d, J = 8.5 Hz, 1H, aromatic H-3).

-

δ 5.82 (d, J = 17.7 Hz, 1H, trans-vinyl CH).

-

δ 5.37 (d, J = 11.2 Hz, 1H, cis-vinyl CH).

-

δ 3.92 (s, 3H, OCH₃).

¹³C NMR (100 MHz, CDCl₃):

-

δ 167.9 (C=O).

-

δ 157.8 (C-OH).

-

δ 130.7 (vinyl CH₂).

-

δ 129.3 (aromatic C-1).

-

δ 125.0 (aromatic C-4).

-

δ 122.0 (aromatic C-6).

-

δ 116.5 (aromatic C-5).

-

δ 115.8 (aromatic C-3).

-

δ 52.3 (OCH₃).

The absence of residual proton signals from starting materials (e.g., allylphenol) and the integration ratios confirm the purity of the product.

Comparative Analysis of Methodologies

Efficiency and Selectivity

The palladium-catalyzed hydroesterification method outperforms traditional esterification in terms of regioselectivity and functional group tolerance. By avoiding strongly acidic conditions, this approach preserves the hydroxyl group at the 3-position, which is critical for subsequent derivatization (e.g., coordination to metal centers or polymerization). In contrast, direct esterification with H₂SO₄ risks sulfonation of the hydroxyl group, necessitating additional protection/deprotection steps.

Scalability and Practical Considerations

The hydroesterification protocol is scalable, with reported yields consistent across multigram syntheses. However, the requirement for pressurized CO₂ and palladium catalysts increases operational costs compared to acid-catalyzed esterification. For industrial applications, catalyst recycling and solvent recovery systems would enhance cost-effectiveness .

Q & A

Q. What are the recommended synthetic routes for Methyl 4-hydroxy-3-vinylbenzoate, and what challenges arise during its preparation?

Methodological Answer: Synthesis typically involves esterification of 4-hydroxy-3-vinylbenzoic acid using methanol under acid catalysis (e.g., H₂SO₄). Key challenges include:

- Protection of the hydroxyl group : The phenolic -OH group may require protection (e.g., acetylation) to prevent side reactions during ester formation .

- Vinyl group stability : The vinyl substituent is prone to polymerization or oxidation; inert atmospheres (N₂/Ar) and low temperatures are recommended .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) is used to isolate the pure compound. Monitor by TLC or HPLC to confirm purity .

Q. How can researchers confirm the identity and purity of this compound using analytical techniques?

Methodological Answer:

- NMR spectroscopy :

- ¹H NMR : Expect signals for the aromatic protons (δ 6.8–7.5 ppm), vinyl protons (δ 5.2–6.5 ppm), and methoxy group (δ 3.8–4.0 ppm). Coupling constants (J) for vinyl protons should align with trans/cis configurations .

- ¹³C NMR : Carboxylate carbon (δ 165–170 ppm), aromatic carbons (δ 110–150 ppm), and methoxy carbon (δ 50–55 ppm) .

- Mass spectrometry : Molecular ion peak ([M+H]⁺) should match the molecular weight (e.g., 192.17 g/mol). Fragmentation patterns confirm the ester and vinyl groups .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the stability considerations for storing this compound, and how should it be handled to prevent degradation?

Methodological Answer:

- Storage : Store in amber vials at –20°C under inert gas (argon) to minimize oxidation of the vinyl group and hydrolysis of the ester .

- Stability tests : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to identify degradation products (e.g., hydrolyzed benzoic acid derivatives) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in spectroscopic data during the characterization of this compound?

Methodological Answer:

- 2D NMR (HSQC/HMBC) : Resolve ambiguities in proton-carbon connectivity, especially for overlapping aromatic or vinyl signals .

- Isotopic labeling : Use deuterated solvents (e.g., DMSO-d₆) to suppress solvent peaks in ¹H NMR .

- Cross-validation : Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts) .

Q. How does the vinyl group at the 3-position influence the compound’s reactivity and potential applications in polymer chemistry?

Methodological Answer:

- Reactivity : The vinyl group enables radical polymerization or Diels-Alder reactions, making it a candidate for crosslinked polymers or functionalized materials .

- Applications :

- Photoresponsive materials : Incorporate into copolymers for UV-triggered structural changes .

- Drug delivery systems : Use vinyl groups for covalent conjugation with bioactive molecules .

Q. What computational modeling approaches are suitable for predicting the biological activity of this compound derivatives?

Methodological Answer:

- Molecular docking : Screen derivatives against target proteins (e.g., cyclooxygenase-2) using AutoDock Vina. Focus on hydrogen bonding (phenolic -OH) and hydrophobic interactions (aromatic/vinyl groups) .

- QSAR modeling : Develop models using descriptors like logP, polar surface area, and Hammett constants to predict bioavailability or toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.